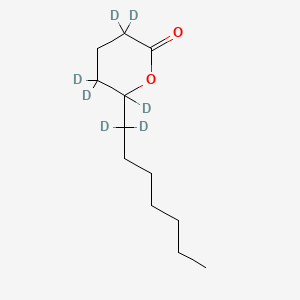
6-Heptyltetrahydro-2H-pyran-2-one-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Heptyltetrahydro-2H-pyran-2-one-d7, also known as δ-Laurolactone-d7, is a deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C12H15D7O2, and it has a molecular weight of 205.35 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered pharmacokinetics and metabolic profiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d7 typically involves the deuteration of 6-Heptyltetrahydro-2H-pyran-2-one. One common method involves the use of deuterated reagents to replace hydrogen atoms with deuterium. For example, the compound can be synthesized by reacting 6-Heptyltetrahydro-2H-pyran-2-one with deuterated solvents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the use of deuterium gas or deuterated water as the deuterium source, along with catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Análisis De Reacciones Químicas
Types of Reactions
6-Heptyltetrahydro-2H-pyran-2-one-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten (VI) oxide in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized lactones, reduced alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Heptyltetrahydro-2H-pyran-2-one-d7 has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Heptyltetrahydro-2H-pyran-2-one-d7 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart . Deuterium substitution can also affect the compound’s binding affinity to specific enzymes and receptors, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Heptyltetrahydro-2H-pyran-2-one: The non-deuterated analog of 6-Heptyltetrahydro-2H-pyran-2-one-d7, with similar chemical structure but different isotopic composition.
6-Heptyltetrahydro-2H-pyran-2-one-d2: A partially deuterated analog with fewer deuterium atoms.
6-Heptyltetrahydro-2H-pyran-2-one-d4: Another partially deuterated analog with an intermediate number of deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its complete deuteration, which provides distinct advantages in scientific research. The presence of seven deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool for understanding the pharmacokinetics and metabolic pathways of deuterated compounds .
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
3,3,5,5,6-pentadeuterio-6-(1,1-dideuterioheptyl)oxan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |
Clave InChI |
QRPLZGZHJABGRS-UISBTFFKSA-N |
SMILES isomérico |
[2H]C1(CC(C(OC1=O)([2H])C([2H])([2H])CCCCCC)([2H])[2H])[2H] |
SMILES canónico |
CCCCCCCC1CCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
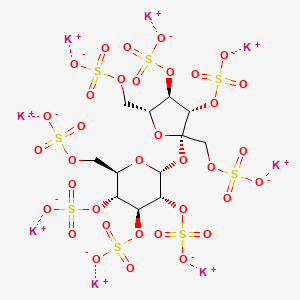
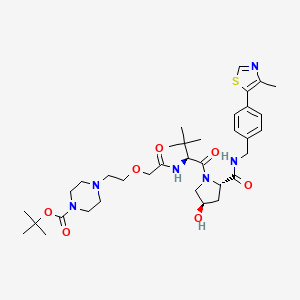
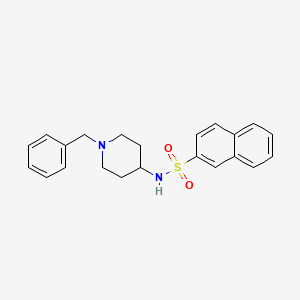
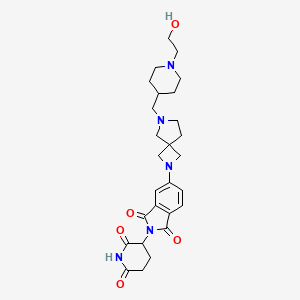

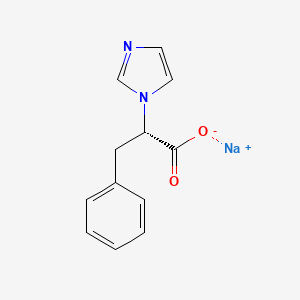
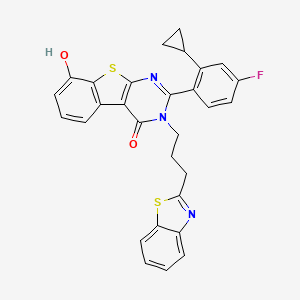
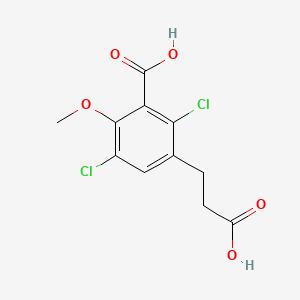
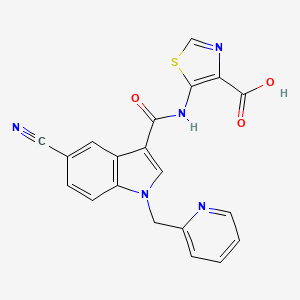
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)

